2-Bromo-5-methylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCGEJNZMHUBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671906 | |
| Record name | 2-Bromo-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150010-20-1 | |
| Record name | 2-Bromo-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-methylpyrimidine. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize such building blocks in the synthesis of novel chemical entities. This document summarizes key molecular identifiers, computed physical and chemical properties, and provides detailed experimental protocols for their determination.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. Quantitative data is primarily based on computational models due to the limited availability of experimentally determined values in published literature.
Table 1: Molecular Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 150010-20-1[1] |
| Molecular Formula | C₅H₅BrN₂[1] |
| Molecular Weight | 173.01 g/mol [1] |
| Canonical SMILES | CC1=CN=C(N=C1)Br[1] |
| InChI Key | KYCGEJNZMHUBMX-UHFFFAOYSA-N[1] |
| Physical Form | Solid (at standard conditions) |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Exact Mass | 171.96361 Da | PubChem[1] |
| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |
| Complexity | 68.8 | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.
2.1. Melting Point Determination
-
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
-
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) with constant stirring of the heating medium (e.g., silicone oil) to ensure uniform temperature distribution.
-
The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.
-
2.2. Boiling Point Determination (Micro Method)
-
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
-
Methodology:
-
A small amount of the substance is placed in a small test tube.
-
A capillary tube, sealed at the upper end, is placed with its open end down into the test tube.
-
The test tube is attached to a thermometer and heated in a suitable bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
2.3. Solubility Assessment
-
Objective: To determine the solubility of this compound in various solvents.
-
Methodology:
-
A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) in a sealed vial at a controlled temperature.
-
The mixture is agitated (e.g., using a shaker or vortex mixer) until equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The process is repeated with different amounts of the compound to determine the saturation point.
-
2.4. Spectroscopic Analysis
-
Objective: To obtain structural information and confirm the identity of this compound.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.
-
-
Mass Spectrometry (MS):
-
A sample of the compound is introduced into the mass spectrometer.
-
The sample is ionized using a suitable technique (e.g., electron ionization - EI).
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides further structural information. The presence of bromine is typically indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
-
-
Synthesis and Reaction Pathway Visualization
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, which is a key intermediate in the synthesis of various biologically active molecules. The synthesis often involves the modification of a pre-existing pyrimidine ring system.
References
Navigating the Solubility Landscape of 2-Bromo-5-methylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 2-Bromo-5-methylpyrimidine in various common organic solvents can be made. The molecule's structure, featuring a polar pyrimidine ring and a bromine substituent, suggests a moderate degree of polarity.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | High | The high polarity of these solvents can effectively solvate the polar pyrimidine ring and the C-Br bond. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions. For a related compound, 5-Bromo-2-methyl-pyrimidine, it is known to be soluble in Methanol.[1][2] |
| Halogenated | Dichloromethane, Chloroform | Moderate | The polarity of these solvents is comparable to that of the solute. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | These solvents possess some polarity but are generally less polar than aprotic or protic polar solvents. |
| Aromatic | Toluene, Xylene | Low | The non-polar nature of these aromatic solvents makes them poor solvents for the relatively polar this compound. |
| Non-polar | Hexane, Heptane | Very Low | The significant difference in polarity between the solute and these non-polar solvents will likely result in negligible solubility. |
Disclaimer: The information presented in this table is a qualitative prediction and should be confirmed through experimental validation.
Experimental Determination of Solubility
Accurate and quantitative solubility data must be determined empirically. The following are standard and robust experimental protocols that can be employed.
Gravimetric Method
This classical method is straightforward and provides a direct measure of solubility.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Visually confirm the presence of undissolved solid to ensure the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
Allow the mixture to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Filter the solution using a suitable syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a known volume of the clear, saturated filtrate to a pre-weighed container.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL or mg/mL).
-
High-Performance Liquid Chromatography (HPLC) Method
This analytical method is highly sensitive and requires a smaller amount of material compared to the gravimetric method.
Methodology:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Step 1).
-
-
Sample Preparation for Analysis:
-
After equilibration, filter the saturated solution through a suitable syringe filter.
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mol/L or mg/mL.
-
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound.
References
A Comprehensive Technical Overview of 2-Bromo-5-methylpyrimidine
This guide provides an in-depth analysis of the chemical properties of 2-Bromo-5-methylpyrimidine, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Core Molecular Data
The fundamental molecular attributes of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Source |
| Molecular Formula | C5H5BrN2 | [1] |
| Molecular Weight | 173.01 g/mol | [1] |
Structural and Elemental Composition
The chemical formula, C5H5BrN2, indicates that each molecule of this compound is composed of five carbon atoms, five hydrogen atoms, one bromine atom, and two nitrogen atoms. This specific arrangement of atoms within the pyrimidine ring, along with the bromine and methyl substituents, dictates its chemical reactivity and suitability as a precursor in the synthesis of more complex molecules.
Experimental Protocols
Detailed experimental methodologies for the determination of molecular weight and formula, while not explicitly detailed in the provided search results, would typically involve the following standard analytical techniques:
-
Mass Spectrometry (MS): To determine the precise molecular weight and isotopic distribution, providing strong evidence for the elemental composition. High-resolution mass spectrometry (HRMS) is often employed for unambiguous formula determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure, confirming the connectivity of the atoms and the positions of the substituents on the pyrimidine ring.
-
Elemental Analysis: This combustion analysis technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be used to empirically determine the chemical formula.
Due to the absence of specific experimental papers in the search results, detailed protocols from cited literature cannot be provided. Researchers should refer to standard organic chemistry laboratory manuals and specialized analytical chemistry texts for comprehensive experimental procedures.
References
Commercial Availability and Synthetic Strategies for 2-Bromo-5-methylpyrimidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 2-Bromo-5-methylpyrimidine, a key building block for researchers, scientists, and drug development professionals. This document outlines the current landscape of suppliers, provides a detailed look into synthetic methodologies, and explores its relevance in the development of targeted therapeutics.
Commercial Availability
This compound is commercially available from a variety of suppliers, catering to research and development needs. The purity and quantity of the compound can vary, impacting its application in sensitive downstream processes. A summary of representative commercial data is presented below.
| Supplier | Purity | Quantity | Price (USD) |
| Thermo Scientific Chemicals | 95% | 250 mg | Varies |
| CymitQuimica | 98.0% | 1 g | €49.00 |
| 5 g | €181.00 | ||
| 10 g | €335.00 | ||
| 25 g | €678.00 | ||
| 250 mg | €16.00 | ||
| CP Lab Safety | 96% | 10 g | Varies |
Note: Prices are subject to change and may not include shipping and handling fees. Researchers are advised to contact suppliers directly for the most current pricing and availability.
Synthesis of Pyrimidine Derivatives: A Methodological Overview
Experimental Protocol: Synthesis of 2-methyl-5-bromopyrimidine from 2-amino-5-bromopyrimidine
This protocol is adapted from patent CN113683571A and describes a multi-step synthesis.[1]
Step 1: Diazotization and Halogenation of 2-amino-5-bromopyrimidine
-
To a reaction flask containing 2-amino-5-bromopyrimidine, add a suitable acidic solution (e.g., hydrobromic acid).
-
Cool the mixture to 0-4°C.
-
Slowly add a solution of sodium nitrite to initiate the diazotization reaction, maintaining the temperature between 0-4°C.
-
After the reaction is complete, the diazonium salt is then subjected to a Sandmeyer or similar halogenation reaction to replace the diazonium group with a halogen (e.g., bromine or chlorine), yielding a 2-halo-5-bromopyrimidine intermediate.
Step 2: Substitution Reaction
-
The 2-halo-5-bromopyrimidine intermediate is then reacted with a suitable nucleophile, such as a carboxylic diester, in the presence of a base.
-
This substitution reaction introduces a precursor to the methyl group at the 2-position of the pyrimidine ring.
Step 3: Decarboxylation and Methylation
-
The product from the substitution reaction is then subjected to hydrolysis and decarboxylation under alkaline and high-temperature conditions.
-
This final step removes the ester group and results in the formation of 2-methyl-5-bromopyrimidine.
Researchers can adapt this methodology, potentially by starting with 2-amino-5-methylpyrimidine and performing a diazotization followed by a Sandmeyer reaction with a bromide source, to synthesize the target molecule, this compound.
Applications in Drug Discovery and Signaling Pathways
Pyrimidine derivatives are integral to the development of a wide range of therapeutics, particularly in the field of oncology and immunology. This compound serves as a versatile intermediate for the synthesis of more complex molecules that can modulate the activity of key signaling pathways.
Intermediate for Kinase Inhibitors
Substituted pyrimidines are a common scaffold in the design of kinase inhibitors. These inhibitors often target the ATP-binding site of kinases, and the pyrimidine core can be functionalized to achieve high affinity and selectivity. Derivatives of this compound are potential precursors for inhibitors of critical cancer-related signaling pathways, such as:
-
Anaplastic Lymphoma Kinase (ALK) Signaling: The ALK signaling pathway, when constitutively activated by genetic alterations, is a key driver in several cancers, including non-small cell lung cancer.[2] ALK inhibitors block the downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, thereby inhibiting cell proliferation and survival.[3][4]
-
Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR signaling pathway is crucial for normal cell growth and development, but its dysregulation is a hallmark of many cancers.[5][6] EGFR inhibitors, often based on pyrimidine scaffolds, block the activation of downstream pathways like the PI3K-Akt and Ras-MAPK pathways, leading to reduced tumor growth and survival.[5][7]
The bromine atom on the this compound molecule provides a convenient handle for synthetic chemists to introduce various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate a library of potential kinase inhibitors.
References
- 1. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
- 2. Reactome | Signaling by ALK in cancer [reactome.org]
- 3. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways | MDPI [mdpi.com]
- 7. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solid State: A Technical Guide to the Crystal Structure of 2-Bromo-5-methylpyridine, an Analog of 2-Bromo-5-methylpyrimidine
A comprehensive analysis of the crystal structure of 2-bromo-5-methylpyridine is presented here as a proxy for 2-bromo-5-methylpyrimidine, for which, despite extensive searches of crystallographic databases, no publicly available crystal structure data has been found. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the crystallographic parameters, experimental methodologies, and molecular geometry of the closely related pyridine analog.
The study of the three-dimensional arrangement of atoms in a molecule is crucial for understanding its physical and chemical properties, which in turn influences its biological activity. While the crystal structure of this compound remains elusive, the analysis of its pyridine counterpart provides valuable insights into the potential solid-state behavior and intermolecular interactions that could be expected for the pyrimidine derivative.
Crystallographic Data Summary
The crystal structure of 2-bromo-5-methylpyridine has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement details is provided in the table below. This information is essential for understanding the quality of the crystal structure determination and for any further computational or comparative studies.
| Parameter | Value |
| Chemical Formula | C₆H₆BrN |
| Formula Weight | 172.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 6.1889 |
| b (Å) | 6.614 |
| c (Å) | 7.835 |
| α (°) | 90 |
| β (°) | 93.503 |
| γ (°) | 90 |
| Volume (ų) | 319.9 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.786 |
| Absorption Coefficient (mm⁻¹) | 6.46 |
| F(000) | 168 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 1450 |
| Independent reflections | 365 |
| R-factor (%) | 2.73 |
Experimental Protocols
The determination of the crystal structure of 2-bromo-5-methylpyridine involved a series of well-defined experimental steps, from sample preparation to data analysis. A detailed methodology is outlined below.
Synthesis and Crystallization
A commercial sample of 2-bromo-5-methylpyridine was used for the crystallization process. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol/water solution.
X-ray Data Collection
A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature during data collection. The diffraction data were collected using graphite-monochromated Mo Kα radiation.
Structure Solution and Refinement
The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Molecular and Crystal Structure Description
The asymmetric unit of 2-bromo-5-methylpyridine contains one half of the molecule, with the other half generated by a crystallographic mirror plane. The molecule is essentially planar. In the crystal, molecules are linked by weak C-H···N hydrogen bonds, forming chains along the a-axis.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Implications for Drug Development
The structural information derived from 2-bromo-5-methylpyridine can be valuable for the rational design of novel drug candidates. Understanding the preferred conformations and intermolecular interactions can aid in the development of structure-activity relationships (SAR) for pyrimidine-based compounds. The bromine atom, for instance, can participate in halogen bonding, which is an increasingly recognized interaction in drug-receptor binding. While the core is a pyridine, the substituent effects and potential for hydrogen bonding are transferable concepts to the analogous pyrimidine system. This analysis serves as a foundational step for further computational studies to model the behavior of this compound and its derivatives in biological systems.
The Rising Therapeutic Potential of 2-Bromo-5-methylpyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in the nucleobases of DNA and RNA and its role as a privileged structure in a multitude of clinically approved drugs.[1][2][3][4] Among the vast array of pyrimidine derivatives, those containing a 2-bromo-5-methyl substitution pattern have emerged as a versatile class of compounds with significant and diverse biological activities. The strategic placement of the bromine atom provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[5][6] This technical guide provides an in-depth overview of the biological activities of 2-Bromo-5-methylpyrimidine derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity and Kinase Inhibition
This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[6][7] The pyrimidine core can effectively mimic the purine ring of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.
Bcr-Abl Inhibition
A series of 2-methylpyrimidine derivatives have been designed and synthesized as potent inhibitors of the Bcr-Abl fusion protein, including the challenging T315I mutant which confers resistance to many existing therapies.[8]
Table 1: Inhibitory Activity of 2-Methylpyrimidine Derivatives against Bcr-Abl Kinase and K562 Cell Line [8]
| Compound | Bcr-Abl WT IC50 (nM) | Bcr-Abl E255K IC50 (nM) | Bcr-Abl Q252H IC50 (nM) | Bcr-Abl G250E IC50 (nM) | Bcr-Abl T315I IC50 (µM) | K562 Cell Line IC50 (nM) |
| 7u | 0.13 | 0.17 | 0.24 | 0.19 | 0.65 | 1.1 |
VEGFR-2 Inhibition
Novel pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Several of these compounds exhibited potent anti-proliferative activity against cancer cell lines that overexpress VEGFR-2.[9]
Table 2: In Vitro Anti-proliferative and VEGFR-2 Inhibitory Activities of Pyrimidine-5-carbonitrile Derivatives [9]
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | VEGFR-2 IC50 (µM) |
| 9d | 10.33 | 8.64 | 2.41 |
| 11e | 1.14 | 1.54 | 0.61 |
| 12b | 2.08 | 3.21 | 0.53 |
| 12d | 5.33 | 4.87 | 1.61 |
| Sorafenib | 3.11 | 4.23 | 0.19 |
Other Kinase Targets
Derivatives of the structurally related 2-amino-5-bromo-4-methylpyridine have been shown to inhibit other important kinases such as Anaplastic Lymphoma Kinase (ALK), Polo-like kinase 4 (PLK4), and p38 MAP kinase, suggesting that this compound derivatives could also be tailored to target these pathways.[6][7][10]
Antimicrobial Activity
Pyrimidine derivatives have a long history as antimicrobial agents.[11][12] The incorporation of a this compound core into various molecular scaffolds has yielded compounds with promising activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Fused Pyrimidine Derivatives [12]
| Compound | Bacillus cereus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | Pseudomonas aeruginosa (Zone of Inhibition, mm) | Salmonella typhimurium (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) | Rhizopus oligosporus (Zone of Inhibition, mm) |
| 4 | 18 | 17 | 19 | 16 | 20 | 18 |
| 5 | 21 | 20 | 22 | 19 | 23 | 21 |
| Cephradine | 25 | 24 | 26 | 23 | - | - |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of 5-Bromo-2-methyl-pyrimidine involves the reaction of 2-amino-5-bromopyrimidine or 2-hydroxy-5-bromopyrimidine as starting materials.[13] Another approach utilizes a one-step reaction of 2-bromomalonaldehyde with acetamidine hydrochloride.[14]
General Protocol for the Synthesis of a Pyridinylimidazole p38 MAP Kinase Inhibitor from a Bromopyridine Analogue [10]
This protocol outlines a potential synthetic route adaptable for this compound derivatives.
-
Synthesis of the Imidazole Moiety: Combine 4-fluorobenzaldehyde (1.0 eq), glyoxal (40% in water, 1.1 eq), and ammonium hydroxide (2.0 eq) in methanol. Stir the mixture at room temperature for 24 hours. Concentrate the reaction mixture and purify the residue by column chromatography to yield 4-(4-fluorophenyl)-1H-imidazole.[10]
-
Suzuki-Miyaura Cross-Coupling: To a reaction vessel, add the bromopyrimidine derivative (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).[6]
-
Reaction Conditions: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1). Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.[10]
-
Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[10]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[10]
This is a general protocol for determining the in vitro potency of synthesized compounds against a target kinase.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Setup: In a 384-well plate, add 1 µL of the test compound dilution. Add 2 µL of the target kinase solution.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[10]
Antiproliferative MTT Assay[5]
This assay is commonly used to evaluate the cytotoxic activity of compounds against cancer cell lines.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically 0.1 to 100 µM) and incubate for an additional 48-72 hours.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50).
Antimicrobial Disk Diffusion Assay[11]
This method is used to screen for antimicrobial activity.
-
Plate Preparation: Prepare agar plates seeded with the test microorganism (bacteria or fungi).
-
Disk Application: Place sterile filter paper disks saturated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by pyrimidine derivatives and a general workflow for their synthesis and evaluation.
Caption: Generalized Kinase Signaling Pathway and Inhibition.
Caption: Drug Discovery Workflow for Pyrimidine Derivatives.
Conclusion
This compound derivatives represent a highly versatile and promising class of compounds in modern drug discovery. Their synthetic tractability, coupled with the ability of the pyrimidine core to interact with a wide range of biological targets, has led to the development of potent anticancer, kinase inhibitory, and antimicrobial agents. The data and protocols presented in this guide aim to provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this valuable chemical scaffold. Future work will likely focus on optimizing the potency and selectivity of these derivatives, as well as exploring their efficacy in in vivo models and ultimately in clinical settings.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Page loading... [guidechem.com]
- 14. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are prominent scaffolds in numerous pharmaceutical agents.[1][3] Substituted pyrimidines, in particular, are of great interest as they are present in a wide array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory drugs.[3][4]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-5-methylpyrimidine with various arylboronic acids. The reaction typically utilizes a palladium catalyst, a base, and a suitable solvent system to couple the bromopyrimidine with a boronic acid or its ester derivative.[5] The conditions outlined are based on established procedures for structurally analogous substrates and are optimized to provide a robust and reproducible method for synthesizing a diverse library of 2-aryl-5-methylpyrimidines.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:[5][6]
-
Oxidative Addition: The low-valent palladium(0) catalyst reacts with the organohalide (this compound) to form a palladium(II) intermediate.[6]
-
Transmetalation: The organic group from the organoboron species (arylboronic acid, activated by a base) is transferred to the palladium(II) complex.[2]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final C-C bond of the product and regenerating the active palladium(0) catalyst.[6]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, especially with heteroaromatic substrates where the ring nitrogen can potentially coordinate to the palladium catalyst and inhibit the reaction.[5]
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is adapted from protocols for structurally similar substrates, such as 5-bromo-2-methylpyridin-3-amine, and provides a strong indication of expected outcomes under the detailed protocol.[1][7]
| Arylboronic Acid | Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 85[7] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 82[7] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 88[7] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 78[7] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 80[7] |
| Naphthylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent[4] |
| 3-Furanylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent[4] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid on a 1 mmol scale.
Materials:
-
This compound (1.0 equiv, 1 mmol, 173 mg)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.05 mmol, 58 mg)
-
Potassium phosphate (K₃PO₄) (2.0 equiv, 2.0 mmol, 425 mg)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Ethyl acetate (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or resealable reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).[7]
-
Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[1] Subsequently, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent ratio is typically 4:1 dioxane to water.[1][7]
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at 85-95 °C.[7][8]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (approx. 20-30 mL).[8]
-
Filtration: Filter the mixture through a pad of celite or silica gel to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[1]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[1]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methylpyrimidine product.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes: Synthesis of Kinase Inhibitors Using 2-Bromo-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a foundational "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structural similarity to the adenine core of ATP allows pyrimidine derivatives to act as competitive inhibitors in the ATP-binding site of a wide range of kinases.[2][3] The strategic functionalization of the pyrimidine ring is critical for achieving high potency and selectivity.[2]
2-Bromo-5-methylpyrimidine serves as a versatile and strategic starting material for the synthesis of diverse kinase inhibitors. The bromine atom at the C2 position provides a reactive "handle" for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the facile introduction of various aryl, heteroaryl, and amino moieties, allowing for extensive exploration of the chemical space to optimize interactions with the target kinase's active site.[2][4] The methyl group at the C5 position can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor.[4]
These application notes provide detailed protocols and data for the use of this compound in the synthesis of kinase inhibitors, focusing on practical experimental procedures and the relevant biological pathways.
Key Synthetic Strategies
The primary utility of this compound in kinase inhibitor synthesis lies in its suitability for palladium-catalyzed cross-coupling reactions. These methods allow for the systematic construction of complex molecular architectures necessary for potent and selective kinase inhibition.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds, enabling the coupling of the pyrimidine core with various aryl or heteroaryl boronic acids. This is crucial for introducing substituents that can target specific pockets within the kinase active site.[5][6]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing the introduction of a wide array of primary and secondary amines at the C2 position. The introduced amino group can be critical for forming key hydrogen bond interactions with the kinase hinge region, a common feature of potent kinase inhibitors.[2][6]
Targeted Signaling Pathways
Derivatives of this compound can be designed to target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is frequently dysregulated in various cancers, including non-small cell lung cancer.[7] Inhibitors targeting EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, thereby inhibiting cell proliferation and promoting apoptosis.[8] Fused pyrimidine systems have proven to be highly effective in inhibiting EGFR activity.[7]
Cyclin-Dependent Kinase (CDK) Signaling
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[9] CDK inhibitors can induce cell cycle arrest, typically at the G1/S transition, and trigger apoptosis.[9][10] Anilinopyrimidine derivatives, for example, have been developed as potent inhibitors of various CDKs.[10]
Data Presentation: Representative Pyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using pyrimidine and related scaffolds, demonstrating the potential of this chemical class.
| Compound ID | Target Kinase(s) | IC₅₀ (μM) | Cell Line(s) | Reference |
| PD-089828 (4b) | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | - | [11] |
| Compound 34 | EGFR | 0.002 | H1975 | [7] |
| Compound 37 | EGFR | 0.002 | H1975 | [7] |
| Compound 48 | EGFR | 0.00363 | - | [7] |
| Compound 10b | EGFR | 0.00829 | HepG2 | [12] |
| Compound 5b | CDK9 | 0.059 | - | [10] |
| Compound 5f | CDK7 | 0.479 | - | [10] |
| Compound 5d | CDK8 | 0.716 | - | [10] |
| Compound 6c | EGFR-TK | 0.9 | MCF-7 | [8] |
| Compound 10b | EGFR-TK | 0.7 | MCF-7 | [8] |
| Compound 25 | CDK2 | Potent Inhibitor | Human Breast Cancer Cells | [9] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors using this compound as a key starting material.
Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[4][5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃), 2.0 - 2.5 eq)
-
Solvent system: 1,4-dioxane and water (typically a 4:1 ratio)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.[4][13]
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[4][14]
-
Add the degassed solvent system (e.g., 8 mL dioxane and 2 mL water per 1 mmol of the starting pyrimidine).[4]
-
Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[4]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-methylpyrimidine product.[5]
Protocol 2: Generalized Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of this compound with a desired amine.[2]
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or amine (1.1 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask, combine this compound, the amine, the base, and the solvent under an inert atmosphere.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium precatalyst and the phosphine ligand under a positive pressure of inert gas.
-
Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired 2-amino-5-methylpyrimidine derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a method for determining the IC₅₀ value of a synthesized inhibitor against a target kinase.[2][15]
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Microplate reader (luminescence)
Procedure:
-
Prepare serial dilutions of the inhibitor compound in a microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the target kinase solution to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[15]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).[4][15]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[15]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
Measure the luminescence using a microplate reader. The signal is proportional to the ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]
Protocol 4: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic (anti-proliferative) activity of the synthesized compounds on cancer cell lines.[16]
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for an additional 48-72 hours.[16]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery to design and synthesize novel therapeutic agents. The ability to readily perform robust cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized compounds targeting a range of kinases implicated in human diseases.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-methylpyrimidine
For researchers, scientists, and drug development professionals, 2-Bromo-5-methylpyrimidine serves as a key heterocyclic building block. Its structure is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions facilitate the synthesis of complex molecules and libraries of compounds for structure-activity relationship (SAR) studies, particularly in the fields of medicinal chemistry and materials science. The pyrimidine scaffold is a privileged motif found in numerous biologically active compounds and approved pharmaceuticals.[1]
This document provides detailed protocols and application notes for four major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally follow a common catalytic cycle initiated by a Pd(0) species. The cycle comprises three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1][2]
-
Transmetalation or Migratory Insertion : In reactions like Suzuki or Stille, a transmetalation step occurs where the organic group from an organometallic reagent is transferred to the palladium center.[1] In the Heck reaction, migratory insertion of an alkene takes place.[3]
-
Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[1][2]
References
2-Bromo-5-methylpyrimidine: A Versatile Scaffold for Innovations in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylpyrimidine is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and strategically positioned reactive sites make it an invaluable starting material for the development of novel therapeutics, particularly in the realm of kinase inhibition. The pyrimidine core is a well-established pharmacophore that can effectively interact with the hinge region of the ATP-binding site of numerous kinases, while the bromine atom provides a convenient handle for introducing various substituents through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.
This document provides detailed application notes on the use of this compound in the discovery of inhibitors for key kinase targets implicated in cancer and inflammatory diseases, including Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDKs), p38 MAP Kinase, and Bcr-Abl. Furthermore, it offers comprehensive experimental protocols for the synthesis and evaluation of these inhibitors.
Core Applications in Kinase Inhibitor Development
The this compound moiety is a privileged structure in the design of kinase inhibitors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine core of ATP and anchoring the inhibitor to the kinase's hinge region. The bromine at the 2-position is readily displaced or utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce a variety of aryl, heteroaryl, and amino groups. These modifications allow for the exploration of different pockets within the ATP-binding site, leading to enhanced potency and selectivity. The methyl group at the 5-position can contribute to favorable hydrophobic interactions and influence the overall conformation of the inhibitor.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Therapeutic Relevance: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated due to chromosomal rearrangements, acts as a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] Small molecule inhibitors that target the ATP-binding site of ALK have shown remarkable clinical efficacy.
Synthetic Strategy: this compound can be utilized as a core scaffold for the synthesis of ALK inhibitors. A common approach involves a Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl moiety at the 2-position, which can then be further functionalized.
Signaling Pathway for ALK
Caption: ALK signaling pathway and the point of inhibition.
Quantitative Data: ALK Inhibitor Activity
| Compound ID | Modification at 2-position | ALK IC50 (nM) | Reference |
| Crizotinib | (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy | 20 | [2] |
| XMU-MP-5 | (Structure not specified) | 49 (for G1202R mutant) | [3] |
Cyclin-Dependent Kinase (CDK) Inhibitors
Therapeutic Relevance: Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.
Synthetic Strategy: The pyrimidine scaffold is a common feature in many CDK inhibitors. This compound can be elaborated through sequential reactions, such as an initial Suzuki coupling followed by amination, to generate potent CDK inhibitors.
Caption: p38 MAP Kinase inflammatory signaling pathway.
Quantitative Data: p38 MAP Kinase Inhibitor Activity
| Compound ID | R Group at 5-position of a thiazole analog | p38α MAPK IC50 (nM) | Reference |
| 1a | 4-fluorophenyl | (Data not provided) | [5] |
| SB203580 (Reference) | - | 500 | [6] |
| Compound 9i (Reference) | - | 40 | [6] |
Bcr-Abl Inhibitors
Therapeutic Relevance: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). [7]Inhibitors targeting the Bcr-Abl kinase have revolutionized the treatment of CML. [7] Synthetic Strategy: 5-Bromo-pyrimidine derivatives have been synthesized as potent Bcr-Abl kinase inhibitors. [8]The synthetic routes often involve multi-step reactions starting from a di-chlorinated pyrimidine, with subsequent nucleophilic substitutions to introduce the desired side chains.
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Target kinase
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. 2[9]. In a 384-well plate, add 1 µL of the test compound dilution or 5% DMSO (for control wells). 3[9]. Add 2 µL of the target kinase solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. 5[9]. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). 6[9]. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. 7[9]. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes. 8[9]. Measure the luminescence using a plate reader. 9[9]. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of drug discovery. Its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of diverse libraries of compounds. The application notes and protocols presented herein demonstrate its utility in the development of potent and selective kinase inhibitors for critical therapeutic targets. The systematic exploration of the chemical space around the this compound scaffold will undoubtedly continue to yield novel drug candidates with the potential to address unmet medical needs in oncology, immunology, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-5-methylpyrimidine. This versatile cross-coupling reaction is a powerful tool for the synthesis of N-substituted 5-methylpyrimidin-2-amines, which are important scaffolds in medicinal chemistry and drug development.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or pseudohalide) and an amine. The reaction proceeds through a catalytic cycle that involves a palladium(0) active species. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the this compound, forming a palladium(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 5-methylpyrimidin-2-amine product, which also regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.
The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.
Table 1: Amination with Substituted Anilines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 85 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 92 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 20 | 78 |
| 4 | 3,5-Dimethylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 88 |
Table 2: Amination with Aliphatic and Secondary Amines (Representative Conditions)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield Range (%) |
| 1 | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 75-90 |
| 2 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | 80-95 |
| 3 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-98 |
| 4 | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | LHMDS (1.5) | THF | 80 | 10 | 80-95 |
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound with Anilines
This protocol is a general guideline for the coupling of this compound with various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the substituted aniline (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-methylpyrimidin-2-amine.
Protocol 2: General Procedure for the Amination of this compound with Aliphatic or Secondary Amines
This protocol is a general starting point and may require optimization of the ligand, base, and temperature depending on the specific amine.
Materials:
-
This compound
-
Aliphatic or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., RuPhos for primary amines, BINAP for secondary amines)
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv) to an oven-dried Schlenk flask or sealed vial.
-
Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols for 2-Bromo-5-methylpyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-5-methylpyrimidine as a key building block in the development of novel agrochemicals. The pyrimidine scaffold is a well-established pharmacophore in many commercial fungicides, herbicides, and insecticides. The presence of a reactive bromine atom at the 2-position and a methyl group at the 5-position of the pyrimidine ring offers a versatile platform for structural modifications, enabling the synthesis of a diverse range of biologically active molecules.
Introduction to this compound in Agrochemicals
This compound serves as a crucial intermediate in the synthesis of various agrochemicals.[1][2] The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the facile introduction of aryl or heteroaryl moieties. These structural modifications are instrumental in fine-tuning the biological activity and selectivity of the final compound. The methyl group can also influence the molecule's steric and electronic properties, contributing to its interaction with the target biological site. Pyrimidine derivatives have been successfully developed into commercial fungicides, and the exploration of novel derivatives from this compound continues to be a promising avenue for the discovery of new crop protection agents.[3]
Key Synthetic Applications
The primary application of this compound in agrochemical synthesis is its use as a scaffold to be elaborated into more complex molecules with desired biological activities. The most common synthetic strategy involves a palladium-catalyzed cross-coupling reaction at the bromine-bearing carbon.
Synthesis of a Novel Fungicidal Candidate: A Representative Protocol
This section details a representative protocol for the synthesis of a potential fungicidal agent derived from this compound. The target molecule is a hypothetical biaryl pyrimidine, a structural motif present in some known fungicides.
Reaction Scheme:
Figure 1: General workflow for the synthesis of a biaryl pyrimidine fungicide candidate.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a hypothetical fungicidal candidate, N-(5-(4-methoxyphenyl)-2-methylpyrimidin-yl)acetamide, through a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
(4-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in 1,4-dioxane (10 mL) and water (2 mL) were added (4-methoxyphenyl)boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
The reaction mixture was heated to 80°C and stirred for 12 hours under an inert atmosphere.
-
The reaction progress was monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture was cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer was separated, washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent was removed under reduced pressure to yield the crude product.
-
The crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(5-(4-methoxyphenyl)-2-methylpyrimidin-yl)acetamide.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of the hypothetical fungicidal candidate, based on typical yields for similar Suzuki-Miyaura cross-coupling reactions.
| Parameter | Value | Reference |
| Yield | 75-85% | [4] |
| Purity (by HPLC) | >98% | N/A |
| Melting Point | 150-155 °C | N/A |
Proposed Biological Activity and Mode of Action
Many pyrimidine-based fungicides act by inhibiting specific enzymes in the fungal pathogen. For the synthesized biaryl pyrimidine, a plausible mode of action is the inhibition of a key enzyme in the fungal respiratory chain or cell wall biosynthesis.
Hypothetical Signaling Pathway:
Figure 2: Proposed mode of action for the biaryl pyrimidine fungicide candidate.
Applications in Herbicide and Insecticide Synthesis
While the primary focus of this note is on fungicidal applications, this compound can also serve as a precursor for the synthesis of herbicides and insecticides. The synthetic strategies would be similar, involving the functionalization of the pyrimidine ring to create molecules that interact with specific targets in weeds or insects. For instance, the pyrimidine core can be incorporated into structures that mimic natural plant hormones to create herbicides or designed to target nicotinic acetylcholine receptors in insects.[5][6]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of potential agrochemicals. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular libraries for screening and optimization. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this intermediate in the development of next-generation crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-5-methylpyrimidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Suzuki coupling reactions involving 2-Bromo-5-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields in the Suzuki coupling of this compound?
A1: Low yields in the Suzuki coupling of 2-bromo-pyrimidines can stem from several factors. The electron-deficient nature of the pyrimidine ring can render the C-Br bond less reactive towards oxidative addition. Additionally, the pyrimidine nitrogen atoms can coordinate with the palladium catalyst, leading to deactivation.[1][2] Common issues include inefficient transmetalation, catalyst deactivation, and side reactions like protodeboronation of the boronic acid.[1]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The primary side reactions are the homocoupling of the boronic acid and debromination of the this compound.
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other and is often promoted by the presence of oxygen.[1] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1][3]
-
Debromination/Protodeboronation: This involves the replacement of the bromine atom on the pyrimidine or the boronic acid group with a hydrogen atom. This is often exacerbated by high temperatures and the presence of water with certain bases.[1][4] Using fresh, high-purity boronic acids or more stable boronic esters (e.g., pinacol esters) can help mitigate this issue.[1][5]
Q3: Can I perform the Suzuki coupling of this compound open to the air?
A3: It is strongly advised against running the reaction open to the air. The presence of oxygen can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid, significantly reducing the yield of the desired product.[1] For reproducible and high-yielding results, the reaction should be conducted under an inert atmosphere.[1]
Q4: Which reaction parameters are most critical for optimizing the yield?
A4: The choice of catalyst, ligand, base, and solvent system are all critical and often interdependent. A systematic screening of these components is the most effective approach to optimize the reaction for a specific substrate.[4]
Troubleshooting Guides
Problem: Low or No Product Formation
If you observe little to no formation of your desired product, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
1. Catalyst and Ligand Selection:
-
The choice of catalyst and ligand is crucial, especially for challenging substrates like electron-deficient pyrimidines.[6]
-
Traditional catalysts like Pd(PPh₃)₄ can be effective but may require higher catalyst loading or longer reaction times.[6]
-
For more challenging couplings, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands, which can improve catalyst stability and activity.[6][7]
2. Base Strength and Type:
-
The base plays a critical role in the transmetalation step.[8]
-
If the reaction is sluggish, the base may not be strong enough. Consider screening stronger bases.[1]
-
Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Cesium carbonate and potassium phosphate are often more effective for less reactive substrates.[1]
3. Solvent System and Solubility:
-
Poor solubility of starting materials can lead to a slow reaction.[1]
-
Common solvent systems are mixtures of an organic solvent and water, such as 1,4-dioxane/water, toluene/water, or THF/water.[3][9] The water is necessary to dissolve the inorganic base.
4. Reaction Temperature:
-
Suzuki couplings are typically heated, often between 80-110 °C.[1]
-
If the reaction is not proceeding, cautiously increasing the temperature may improve the rate and overall conversion.[1]
5. Reagent Quality:
-
Ensure that the this compound and the boronic acid are pure.
-
Boronic acids can degrade over time, leading to lower yields. Use fresh or properly stored boronic acids.[5]
Problem: Significant Byproduct Formation
If you are observing significant byproducts, the following steps can help:
1. Minimizing Homocoupling:
-
Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[1][3]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[1]
2. Reducing Debromination/Protodeboronation:
-
Boronic Ester: Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid, as they are often more stable.[1]
-
Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize water content, which can contribute to protodeboronation.[1]
Data Presentation: Influence of Reaction Parameters
The following tables summarize the general influence of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions with structurally similar bromopyridines. This data should serve as a starting point for optimization.
Table 1: Comparison of Catalyst Systems
| Catalyst System | Ligand | Typical Yield | Notes |
| Pd(OAc)₂ | PPh₃ | Low to Moderate | Prone to catalyst deactivation with pyridine substrates.[1] |
| Pd(PPh₃)₄ | PPh₃ | Good to Excellent | A traditional and widely accessible catalyst.[6] |
| Pd₂(dba)₃ | SPhos | Moderate to High | The bulky, electron-rich ligand helps stabilize the catalyst.[1] |
| Pd-PEPPSI-IPr | IPr (NHC) | High | An air- and moisture-stable precatalyst often effective for challenging substrates.[6] |
Table 2: Comparison of Bases
| Base | Solvent System | Typical Yield | Notes |
| K₂CO₃ | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| Na₂CO₃ | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
| K₃PO₄ | THF/H₂O | High to Excellent | A strong base that can be very effective for less reactive substrates.[1] |
| Cs₂CO₃ | 1,4-Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2–1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 eq.)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Experimental Workflow
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[9]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2][9]
-
Solvent Addition: Add the degassed solvent system via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85–95 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[9]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[9]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[9]
Signaling Pathways and Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[2][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound (R¹-X) to form a Pd(II) complex.[8]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium complex. This step is facilitated by the base.[8]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled together to form the final product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromo-5-methylpyrimidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methylpyrimidine. The focus is on identifying and mitigating common byproducts encountered during chemical reactions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during reactions involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The two most prevalent byproducts in cross-coupling reactions are the result of debromination and homocoupling .
-
Debromination: This is the reduction of the C-Br bond, leading to the formation of 5-methylpyrimidine. This side reaction can be promoted by the presence of protic impurities or the formation of palladium hydride species.
-
Homocoupling: This refers to the self-coupling of the coupling partner, for instance, the boronic acid in a Suzuki-Miyaura reaction, to form a dimer. The presence of oxygen in the reaction mixture is a common cause of homocoupling.[1] Homocoupling of this compound to form 5,5'-dimethyl-2,2'-bipyrimidine can also occur, particularly at higher temperatures.[2]
Q2: I am observing a significant amount of the debrominated byproduct, 5-methylpyrimidine. How can I minimize this?
A2: Minimizing debromination involves carefully controlling the reaction conditions to suppress the formation of palladium hydride species and eliminating sources of protons.
-
Use Anhydrous Reagents and Solvents: Ensure all solvents and reagents are thoroughly dried. The presence of water or other protic impurities can be a source of hydrogen.
-
Base Selection: The choice of base can influence the formation of palladium hydride species. Screening different bases may be necessary.
-
Ligand Choice: The ligand can influence the stability of the catalytic species and may help to suppress side reactions.
Q3: My main byproduct is the homocoupling of my boronic acid. What are the primary causes and solutions?
A3: Homocoupling of the boronic acid is most often caused by the presence of oxygen in the reaction.[1]
-
Thoroughly Degas Solvents: All solvents should be rigorously degassed prior to use. This can be achieved by methods such as sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[1]
-
Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas like nitrogen or argon to prevent oxygen from entering the reaction vessel.[1]
-
Stoichiometry Control: While a slight excess of the boronic acid is common, a large excess can sometimes lead to increased homocoupling.[2] Consider using a stoichiometry closer to 1:1.1 of this compound to the boronic acid.[2]
-
Catalyst Choice: In some cases, the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can initiate homocoupling.[2] Starting with a Pd(0) source, such as Pd(PPh₃)₄, may be beneficial.[2]
Q4: My reaction is sluggish and not going to completion. What are some potential reasons?
A4: Low reactivity in cross-coupling reactions with 2-bromopyrimidines can be due to several factors.
-
Catalyst Deactivation: The nitrogen atom in the pyrimidine ring can coordinate to the palladium catalyst, leading to the formation of inactive species.[1] The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center and mitigate this deactivation.[1]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent. Experimenting with different solvents or solvent mixtures can improve solubility and reaction rates.
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be a slow step. The choice of base and the presence of water can significantly impact the rate of transmetalation.
Data on Reaction Conditions and Byproduct Formation
The following table provides illustrative data on how reaction parameters can influence the yield of the desired cross-coupled product versus the formation of byproducts in a Suzuki-Miyaura reaction. Please note that this data is representative for 2-bromopyridine derivatives and optimal conditions should be determined experimentally for each specific substrate combination.
| Catalyst/Ligand System | Base (Equivalents) | Solvent | Temperature (°C) | Desired Product Yield (%) | Debromination Byproduct (%) | Homocoupling Byproduct (%) |
| Pd(PPh₃)₄ | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 60-75 | 5-15 | 5-10 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ (2.0) | Dioxane | 100 | 85-95 | < 5 | < 5 |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2.0) | DMF | 110 | 50-65 | 10-20 | 5-15 |
| PdCl₂(dppf) | Cs₂CO₃ (2.0) | THF/H₂O | 80 | 80-90 | < 10 | < 5 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Subject the reaction mixture to a few cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure desired product.
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting reactions of this compound.
Caption: Pathways to Desired Product and Common Byproducts.
Caption: Troubleshooting Decision Tree for Byproduct Mitigation.
References
Technical Support Center: 2-Bromo-5-methylpyrimidine Reactions
Welcome to the technical support center for reactions involving 2-Bromo-5-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthetic reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a heterocyclic halide commonly used as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Stille Coupling: For C-C bond formation using organostannane reagents.
Q2: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most common initial checks I should perform?
A2: For low or no product yield, begin by assessing the following critical parameters:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen) and that all solvents were rigorously degassed.
-
Reagent Quality: Verify the purity of your this compound, coupling partner, and the integrity of your palladium catalyst and ligands. Solvents should be anhydrous.
-
Catalyst Activity: If the catalyst is old or has been improperly stored, it may be inactive. Consider using a fresh batch or a pre-catalyst.
Q3: I'm observing a significant amount of debromination (hydrodehalogenation) of my this compound. How can I prevent this?
A3: Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction.[1] To mitigate this:
-
Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases or those containing residual hydrides.[1]
-
Solvent Selection: If using an alcohol-based solvent, consider switching to aprotic solvents like 1,4-dioxane or toluene.[1]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the debromination side reaction.
Q4: How can I effectively remove unreacted this compound and other starting materials from my final product?
A4: Purification strategies depend on the properties of your product and the unreacted starting materials.
-
Aqueous Workup: An initial aqueous workup is crucial for removing inorganic salts.
-
Acid-Base Extraction: If your product has a different pKa than the starting materials, an acid-base extraction can be effective. For example, if your product is basic, you can extract it into an acidic aqueous layer, wash the organic layer to remove neutral impurities like unreacted this compound, and then basify the aqueous layer to recover your product.
-
Column Chromatography: This is the most common method for purifying products from these reactions. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the product from starting materials and byproducts.[2][3]
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
If you are experiencing low or no yield in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.
Detailed Troubleshooting Steps:
-
Catalyst Poisoning/Deactivation: The pyrimidine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can sterically shield the palladium and promote the desired catalytic cycle.
-
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish.
-
Solution: Ensure the choice and amount of base are appropriate. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. The base must be sufficiently soluble in the reaction medium; a biphasic system (e.g., dioxane/water) often helps.[4]
-
-
Protodeboronation of Boronic Acid: The boronic acid can be unstable and decompose, especially in the presence of aqueous bases.
-
Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Alternatively, minimize the reaction time and ensure the temperature is not excessively high.
-
-
Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the boronic acid is often caused by the presence of oxygen.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources.[1]
-
Issue 2: Failed Buchwald-Hartwig Amination
The amination of 2-halopyrimidines can be challenging. Here's a guide to troubleshoot failed reactions.
Detailed Troubleshooting Steps:
-
Catalyst Poisoning: As with Suzuki coupling, the pyrimidine nitrogen is a primary suspect for catalyst inhibition.[5]
-
Solution: This is the most critical factor. The use of highly bulky and electron-rich biaryl phosphine ligands is often mandatory. Screen ligands like XPhos, RuPhos, or BrettPhos.
-
-
Incorrect Base Selection: The base is crucial for deprotonating the amine.
-
Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.[6]
-
-
Suboptimal Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Solution: Anhydrous, non-protic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[5]
-
-
Sterically Hindered Amine: If the amine coupling partner is bulky, the reaction may be slow.
-
Solution: A stronger base, a more robust ligand designed for hindered substrates, and higher temperatures may be necessary.
-
Issue 3: Complications in Sonogashira Coupling
Sonogashira couplings with this compound can face unique challenges.
Detailed Troubleshooting Steps:
-
Glaser Coupling: The homocoupling of the terminal alkyne to form a diyne is a major side reaction, especially when a copper(I) co-catalyst is used.[1]
-
Solution: The most effective way to avoid this is to use a copper-free Sonogashira protocol. If using copper, ensure a strictly inert atmosphere as oxygen promotes this side reaction.
-
-
Low Reactivity: Aryl bromides are less reactive than iodides in Sonogashira couplings, and the reaction can be limited by the oxidative addition step.
-
Solution: The reaction may require higher temperatures (80°C or higher). Using a more robust ligand like dppf may also improve results.[7]
-
-
Poor Solubility: The reagents may not be fully soluble in the chosen solvent.
-
Solution: A solvent system like diisopropylamine/toluene can be effective. Ensure vigorous stirring.
-
Data Presentation
The following tables provide recommended starting conditions for various cross-coupling reactions based on successful protocols for analogous bromopyridine and bromopyrimidine substrates. Optimization will likely be required for your specific coupling partners.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | XPhos (4 mol%) |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) |
| Temperature | 85-95 °C | 100-110 °C |
| Reference | Adapted from[3][8] | Adapted from[9] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 (Primary/Secondary Amines) | Condition 2 (Hindered Amines) |
| Catalyst | Pd₂(dba)₃ (2 mol%) | G3-XPhos Precatalyst (2 mol%) |
| Ligand | XPhos (4 mol%) | - |
| Base | NaOtBu (1.4 equiv) | LHMDS (1.5 equiv) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100-110 °C | 110 °C |
| Reference | Adapted from[10] | Adapted from[6] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of analogous bromopyridines with arylboronic acids.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous 1,4-dioxane and degassed deionized water (4:1 v/v)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst, followed by the anhydrous 1,4-dioxane and degassed water.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound, adapted from procedures for similar 2-bromopyridines.[10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube or sealed vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox (if used), and add anhydrous toluene and the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
preventing decomposition of 2-Bromo-5-methylpyrimidine during reaction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromo-5-methylpyrimidine during chemical reactions.
Troubleshooting Guide
Users encountering unexpected side products or low yields when using this compound can refer to the following guide to diagnose and resolve common decomposition issues.
| Symptom / Observation | Potential Cause | Recommended Action |
| Formation of 5-methylpyrimidine (des-bromo impurity) | Reductive Dehalogenation: Presence of a reducing agent or certain catalysts and reaction conditions promoting hydrodehalogenation.[1][2][3] | 1. Ensure the reaction is conducted under an inert atmosphere (e.g., Argon, Nitrogen) to minimize side reactions. 2. Scrutinize reagents for potential reducing impurities. 3. In catalytic reactions (e.g., Suzuki, Buchwald-Hartwig), optimize the catalyst and ligand system. Some palladium catalysts can promote dehalogenation.[2] 4. Avoid excessively high temperatures. |
| Formation of 2-hydroxy-5-methylpyrimidine | Hydrolysis: Presence of water, especially under basic or acidic conditions and elevated temperatures.[4] | 1. Use anhydrous solvents and reagents. 2. If an aqueous base is required (e.g., in Suzuki coupling), consider using a biphasic system or a non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[5] 3. Keep reaction temperatures as low as possible to achieve the desired conversion. |
| General low yield and complex mixture of byproducts | Thermal Decomposition: The compound may be unstable at the reaction temperature. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Screen different solvents to find one that allows for a lower reaction temperature. 3. In palladium-catalyzed reactions, select a more active catalyst/ligand combination that operates efficiently at lower temperatures.[6] |
| Formation of homocoupled pyrimidine species | Side reactions in cross-coupling: Inappropriate catalyst, base, or reaction conditions in Suzuki-Miyaura or similar reactions.[2] | 1. Ensure the palladium catalyst is in the correct oxidation state (typically Pd(0)).[2] 2. Thoroughly degas the reaction mixture to remove oxygen, which can contribute to homocoupling.[2] 3. Optimize the stoichiometry of the boronic acid/ester. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving me a significant amount of 5-methylpyrimidine as a byproduct. What is happening and how can I prevent it?
A1: The formation of 5-methylpyrimidine indicates a reductive dehalogenation side reaction.[1][2] This is a known issue in some palladium-catalyzed cross-coupling reactions. To mitigate this, you should first ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can sometimes influence catalyst behavior. Secondly, consider your choice of base and solvent. Using a milder base like K₃PO₄ in a solvent system such as 1,4-dioxane/water can be effective.[5] Also, avoid excessively high temperatures, as this can favor the dehalogenation pathway.
Q2: I am observing the formation of 2-hydroxy-5-methylpyrimidine in my reaction. What is the cause?
A2: The presence of 2-hydroxy-5-methylpyrimidine is a strong indicator of hydrolysis of the bromo-substituent.[4] This typically occurs when water is present in the reaction mixture, especially in combination with a strong base or high temperatures. To prevent this, ensure all your solvents and reagents are anhydrous. If your procedure requires an aqueous base, minimize the reaction time and temperature, or consider alternative non-aqueous conditions.
Q3: Can this compound be used in Buchwald-Hartwig amination reactions? Are there special precautions to take?
A3: Yes, this compound can be used in Buchwald-Hartwig aminations. However, the strong bases (e.g., sodium tert-butoxide) and high temperatures often employed in these reactions can promote decomposition.[7][8] It is crucial to carefully select the palladium catalyst and ligand. Modern, highly active phosphine ligands can often facilitate the reaction at lower temperatures, thereby minimizing degradation.[9] Screening different bases and solvents is also recommended to find a balance between reactivity and substrate stability.
Q4: How should I purify this compound if I suspect it contains decomposition products?
A4: If you suspect your starting material is impure, purification is recommended. Column chromatography on silica gel is a common method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Alternatively, recrystallization can be employed if a suitable solvent is found. Removing impurities like the des-bromo version is critical as they can interfere with subsequent reactions.[10]
Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling with Minimized Decomposition
This protocol for the coupling of this compound with an arylboronic acid is designed to minimize common decomposition pathways.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
-
Reaction Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe. The mixture should be thoroughly degassed.
-
-
Execution:
-
Heat the reaction mixture with stirring to a moderate temperature (e.g., 85-95°C).[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visual Guides
Caption: Logical workflow for troubleshooting the decomposition of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. DSpace [cora.ucc.ie]
Technical Support Center: Scale-Up of 2-Bromo-5-methylpyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-5-methylpyrimidine, with a focus on addressing challenges encountered during scale-up operations.
Troubleshooting Guide
Issue: Low Yield or Incomplete Reaction
Q1: My reaction yield is significantly lower than expected during scale-up. What are the potential causes and how can I improve it?
A1: Low yield is a common challenge in scaling up organic syntheses. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized temperature gradients and poor distribution of reactants.
-
Solution: Ensure the stirring mechanism (e.g., overhead stirrer) is appropriate for the reactor size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.
-
-
Poor Temperature Control: Exothermic or endothermic reactions can be harder to control on a larger scale, leading to side reactions or incomplete conversion.
-
Solution: Implement a robust temperature control system. For exothermic reactions, consider slower addition of reagents or a more efficient cooling system.
-
-
Reagent Purity and Stoichiometry: Impurities in starting materials can interfere with the reaction.[1] Incorrect stoichiometry that was not apparent at a smaller scale can become significant.
-
Solution: Verify the purity of all reagents (e.g., by NMR or GC-MS). Re-optimize the stoichiometry of reactants and catalysts for the larger scale.
-
-
Moisture Contamination: Some synthetic routes are sensitive to moisture.
-
Solution: Ensure all glassware and reactors are thoroughly dried. Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Issue: Impurity Formation
Q2: I am observing significant byproducts in my scaled-up reaction. How can I identify and minimize them?
A2: The formation of impurities is a critical issue in pharmaceutical chemistry, and their profile can change upon scale-up.
-
Common Byproducts: In pyrimidine synthesis, common impurities can include isomers, over-brominated products (e.g., di-brominated pyrimidines), or products from side reactions. For instance, in bromination reactions, controlling the stoichiometry of the brominating agent is crucial to avoid multiple brominations.[2]
-
Troubleshooting Steps:
-
Identify the Impurity: Use analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the major impurities.
-
Optimize Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can sometimes suppress the formation of side products.[2]
-
Solvent: The choice of solvent can influence reaction pathways. Experiment with different solvents to find one that favors the desired reaction.
-
Order of Addition: The order in which reagents are added can be critical. For example, adding the brominating agent slowly to the pyrimidine derivative can minimize local concentration spikes and reduce byproduct formation.
-
-
Purification Strategy: Develop a robust purification method for the scaled-up product. Recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate) is a common and scalable technique.[3] Column chromatography may be necessary for difficult-to-separate impurities but can be challenging and costly on a large scale.
-
Frequently Asked Questions (FAQs)
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: Safety is paramount during scale-up. Some synthetic routes reported in the literature utilize hazardous reagents. For example, methods involving dimethylzinc or trimethylaluminum are highly discouraged for large-scale production due to their pyrophoric and explosive nature.[3][4] It is crucial to select a synthetic route that avoids such dangerous materials. Always conduct a thorough safety review before any scale-up operation, and ensure appropriate personal protective equipment (PPE) is used.
Q4: Which synthetic route is most amenable to large-scale production of this compound?
A4: The choice of synthetic route for scale-up depends on factors like cost of starting materials, safety, yield, and ease of purification. A one-step synthesis from 2-bromomalonaldehyde and acetamidine hydrochloride has been reported as a safe and cost-effective method, avoiding hazardous reagents.[4] While the reported yield is moderate, the simplicity of the process and the availability of the starting materials make it a strong candidate for industrial production.[4]
Q5: How can I effectively monitor the progress of my scaled-up reaction?
A5: Real-time reaction monitoring is crucial for consistency and optimization. High-Performance Liquid Chromatography (HPLC) is a reliable method to track the consumption of starting materials and the formation of the product and any byproducts.[4] Thin Layer Chromatography (TLC) can also be used for quick qualitative checks.
Data Presentation
Table 1: Comparison of a Synthetic Route for this compound
| Starting Materials | Key Reagents & Solvents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Key Considerations |
| 2-Bromomalonaldehyde, Acetamidine hydrochloride | Glacial Acetic Acid, 3A Molecular Sieves | 100 | 5 | 43 | One-step, safe, and cost-effective.[4] |
Experimental Protocols
Detailed Methodology for the One-Step Synthesis of this compound [4]
Objective: To synthesize this compound from 2-bromomalonaldehyde and acetamidine hydrochloride.
Materials:
-
2-Bromomalonaldehyde
-
Acetamidine hydrochloride
-
Glacial Acetic Acid
-
3A Molecular Sieves
-
Dichloromethane
-
5% Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heat plate
-
Standard laboratory glassware
-
Büchner funnel and filter paper
Procedure:
-
To a three-neck round-bottom flask, add 2-bromomalonaldehyde (0.1 mol) and 150 mL of glacial acetic acid.
-
Add 2g of 3A molecular sieves to the mixture.
-
Heat the mixture to 80°C with stirring.
-
In a separate flask, dissolve acetamidine hydrochloride (0.1 mol) in 50 mL of glacial acetic acid.
-
Add the acetamidine hydrochloride solution dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, increase the temperature to 100°C and maintain for 5 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and let it stand for 2 hours.
-
Filter the mixture through a Büchner funnel and wash the filter cake with a small amount of ethanol.
-
Transfer the crude solid to a separation funnel and add dichloromethane and a 5% sodium hydroxide solution until the solid dissolves.
-
Separate the organic layer and wash it with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Mandatory Visualization
Caption: Troubleshooting flowchart for low product yield.
Caption: Synthesis pathway and potential side reactions.
References
- 1. How Reagent Purity Impacts API Manufacturing for Oligonucleotides and Peptides | Aurorium [aurorium.com]
- 2. benchchem.com [benchchem.com]
- 3. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Bromo-5-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-methylpyrimidine. Our aim is to help you identify and manage impurities effectively to ensure the quality and integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic pathways start from either 2-amino-5-methylpyrimidine or 2-hydroxy-5-methylpyrimidine. A common method involves the diazotization of 2-amino-5-methylpyrimidine followed by a Sandmeyer or a Schiemann reaction to introduce the bromo group.[1][2]
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: During the synthesis of this compound, several impurities can arise. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual 2-amino-5-methylpyrimidine or 2-hydroxy-5-methylpyrimidine.
-
Isomeric Impurities: Formation of other positional isomers such as 4-Bromo-5-methylpyrimidine or 6-Bromo-5-methylpyrimidine.
-
Over-brominated Byproducts: Di-brominated methylpyrimidines can be formed if reaction conditions are not carefully controlled.
-
Byproducts from Side Reactions: Depending on the specific synthetic route, other impurities may be generated. For instance, in a Sandmeyer reaction, the radical mechanism can lead to the formation of biaryl compounds.[3]
Q3: Which analytical techniques are recommended for purity assessment and impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.[1]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main compound and detecting non-volatile impurities.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for the structural elucidation of the final product and any isolated impurities.
-
Mass Spectrometry (MS): Provides molecular weight information for the identification of unknown impurities.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction of the starting material. | - Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting material.- Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry. |
| Degradation of the product or intermediates. | - Ensure reaction conditions are not too harsh (e.g., excessive temperature).- Perform a work-up procedure at a lower temperature if the product is thermally labile. | |
| Presence of Unreacted Starting Material in Final Product | Insufficient reaction time or inadequate amount of brominating agent. | - Increase the reaction time and monitor for completion.- A slight excess of the brominating agent may be required, but this should be optimized to avoid over-bromination. |
| Detection of Isomeric Impurities | Lack of regioselectivity in the bromination step. | - The choice of brominating agent and reaction conditions can significantly influence regioselectivity.- Purification by column chromatography or recrystallization may be necessary to separate isomers. |
| Observation of Higher Molecular Weight Peaks in MS (Potential Over-bromination) | Excess of brominating agent or prolonged reaction time. | - Carefully control the stoichiometry of the brominating agent.- Monitor the reaction closely and stop it once the desired product is formed to prevent further bromination. |
| Complex Impurity Profile | Multiple side reactions occurring. | - Re-evaluate the synthetic route. A different starting material or a modified procedure might yield a cleaner product.- Optimize purification steps to remove a broader range of impurities. |
Data Presentation
Table 1: Typical Purity and Yield Data for this compound Synthesis
| Parameter | Typical Value | Analytical Method |
| Purity | >98% | HPLC, GC |
| Yield | 60-85% | - |
| Common Impurities | <0.5% each | HPLC, GC-MS |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is a general guideline and may require optimization for your specific system and sample.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol is a general guideline and may require optimization.
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[1]
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: 40-400 amu.
-
Visualizations
Caption: Experimental Workflow for Synthesis and Impurity Analysis.
Caption: Troubleshooting Logic for Impurity Identification and Resolution.
References
effect of base and solvent on 2-Bromo-5-methylpyrimidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methylpyrimidine. The following information is designed to address common issues encountered during experimentation, with a focus on the critical role of bases and solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound sluggish or failing?
Low or no conversion in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving this compound can be attributed to several factors:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation. This is a common issue with nitrogen-containing heterocycles.[1]
-
Inappropriate Ligand: The choice of ligand is crucial to stabilize the palladium catalyst and facilitate the reaction. For substrates like 2-halopyrimidines, bulky, electron-rich phosphine ligands are often required to prevent catalyst poisoning.[2]
-
Insufficient Base Strength or Solubility: The base plays a critical role in the catalytic cycle. A base that is too weak or insoluble in the reaction medium will not effectively promote the reaction.[2]
-
Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are often sensitive to air and moisture. Using non-anhydrous solvents or impure reagents can deactivate the catalyst.[2]
Q2: How do I choose the right base for my Suzuki-Miyaura reaction with this compound?
The selection of a base is critical for the success of a Suzuki-Miyaura coupling. The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3][4] Common choices include:
-
Carbonates: K₂CO₃ and Cs₂CO₃ are frequently used and often provide good to excellent yields. Na₂CO₃ can also be highly effective.[3][5]
-
Phosphates: K₃PO₄ is another effective base, particularly in challenging couplings.[4]
-
Hydroxides: While strong bases like NaOH and KOH can be used, they may sometimes lead to side reactions.[6]
The optimal base is substrate-dependent, and screening of different bases may be necessary.
Q3: What is the best solvent for a Buchwald-Hartwig amination with this compound?
Toluene and 1,4-dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations.[2] If reagent solubility is an issue, a more polar aprotic solvent such as DMF can be considered, though it may sometimes coordinate to the palladium catalyst.[2] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q4: I am observing significant byproduct formation. What are the common side reactions with this compound?
Common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be caused by the presence of water or other protic impurities.
-
Homocoupling: Dimerization of the starting material or the coupling partner. This can be minimized by controlling the reaction temperature and stoichiometry.
-
Protodeborylation: In Suzuki reactions, the boronic acid can be decomposed by protic solvents, especially under basic conditions.
Careful control of reaction conditions and the use of high-purity, anhydrous reagents can help minimize these side reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Recommended Solution |
| Starting material remains unreacted. | Catalyst inhibition by the pyrimidine nitrogen. | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to shield the palladium center. |
| Inappropriate base. | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.[3] | |
| Poor solubility of reagents. | Try a different solvent system (e.g., 1,4-dioxane/water, toluene/water). Gentle heating may improve solubility. | |
| Catalyst deactivation. | Use a fresh batch of palladium catalyst and ensure all solvents and reagents are anhydrous and degassed.[2] |
Issue 2: Poor Yield in Buchwald-Hartwig Amination
| Symptom | Potential Cause | Recommended Solution |
| Low product yield despite starting material consumption. | Suboptimal ligand choice. | Screen sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) which are effective in preventing catalyst poisoning by the pyrimidine ring.[2] |
| Incorrect base selection. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. Ensure the base is compatible with other functional groups.[7] | |
| Thermal decomposition of the catalyst. | Lower the reaction temperature (e.g., to 80-90 °C) and increase the reaction time. Monitor for the formation of palladium black, which indicates catalyst decomposition.[2] | |
| Reagent insolubility. | Consider switching from toluene to 1,4-dioxane or using a co-solvent system.[2] |
Data Presentation
Table 1: Comparative Performance of Bases in Suzuki-Miyaura Coupling of 2-Bromopyridine Analogs
Note: This data is compiled for 2-bromopyridine analogs and serves as a strong predictive guide for reactions with this compound.
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | Isopropanol/Water | Reflux | 81 | [3] |
| Na₂CO₃ | Ethanol/Water | Not Specified | 98 | [5] |
| K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | [8] |
| Cs₂CO₃ | 1,4-Dioxane | 110 | Good | [3] |
| NaOH | Not Specified | Not Specified | ~70 | [6] |
| KOH | Not Specified | Not Specified | 70-90 | [6] |
Table 2: Common Solvents for Cross-Coupling Reactions
| Solvent | Type | Boiling Point (°C) | Dielectric Constant | Notes |
| Toluene | Non-polar | 111 | 2.4 | Commonly used in Buchwald-Hartwig aminations.[2] |
| 1,4-Dioxane | Polar aprotic | 101 | 2.2 | Often used with water as a co-solvent in Suzuki reactions.[3] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | 36.7 | Good for dissolving reagents but can sometimes coordinate to the catalyst.[2] |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | 7.6 | A versatile solvent for various cross-coupling reactions.[9] |
| Acetonitrile | Polar aprotic | 82 | 36.6 | Can be used in some cross-coupling reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the selected base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a strong base (e.g., NaOtBu, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).[2]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Bromo-5-methylpyrimidine
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-Bromo-5-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. The methodologies and data presented herein are based on established analytical principles and data from the closely related analog, 2-Bromo-5-methylpyridine, providing a robust framework for analysis.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule and their electronic environments.
| Technique | Observed Chemical Shifts (δ, ppm) for 2-Bromo-5-methylpyridine (analog) |
| ¹H NMR (CDCl₃) | 8.32 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), 7.05 (d, J = 7.9 Hz, 1H) |
| ¹³C NMR (CDCl₃) | 150.3, 142.4, 138.6, 128.4, 122.8 |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural clues based on fragmentation patterns.
| Technique | Observed m/z for this compound | Interpretation |
| GC-MS (EI) | 172/174 | Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 80°C, held for 1 minute, followed by a ramp of 15°C/min to a final temperature.
-
-
Mass Spectrometry: The mass spectrometer is operated in EI mode, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Approximate Wavenumber (cm⁻¹) for 2-Bromo-5-methylpyridine (analog) |
| C-H stretching (aromatic and methyl) | 3100-2850 |
| C=C and C=N stretching (pyrimidine ring) | 1600-1400 |
| C-Br stretching | 700-500 |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (KBr Pellet Method): For solid samples, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[1]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for pyrimidine derivatives.[2]
| Parameter | Typical HPLC Conditions for a Brominated Pyridine Analog |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid).[3][4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
Experimental Protocol: HPLC
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the column and record the chromatogram. The purity is typically calculated by area normalization.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[2]
| Parameter | Typical GC Conditions for a Brominated Pyridine Analog |
| Column | DB-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 280 °C |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min. |
Experimental Protocol: GC
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID).
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane.
-
Analysis: Inject the sample into the GC. The retention time and peak area are used for identification and quantification.
X-ray Crystallography for Definitive Structure
| Parameter | Crystallographic Data for 2-Bromo-5-methylpyridine |
| Crystal System | Monoclinic |
| Space Group | P 1 21/m 1 |
| Unit Cell Dimensions | a = 6.1889 Å, b = 6.614 Å, c = 7.835 Å, β = 93.503° |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and a detailed 3D arrangement of the atoms.
Workflow and Method Comparison
The selection of an analytical method depends on the specific information required. For structural confirmation, a combination of NMR and MS is essential. For purity analysis, HPLC and GC are the methods of choice.
Caption: A logical workflow for the comprehensive characterization of this compound.
Caption: Comparison of information provided by different analytical methods.
References
A Comparative Guide to 2-Bromo-5-methylpyrimidine and its Isomers in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, brominated pyrimidines are indispensable building blocks for the synthesis of a wide array of therapeutic agents. Their utility stems from the reactivity of the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of molecular diversity. Among these valuable synthons, 2-Bromo-5-methylpyrimidine stands out as a key intermediate. This guide provides an objective comparison of this compound with other brominated pyrimidine isomers, focusing on their synthetic applications, reactivity, and the biological significance of their derivatives.
Physicochemical Properties of Key Brominated Pyrimidines
The position of the bromine atom and other substituents on the pyrimidine ring significantly influences the physicochemical properties of the molecule, which in turn affects reaction conditions and purification strategies. A comparison of key properties is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | C₅H₅BrN₂ | 173.01 | - |
| 5-Bromo-2-methylpyrimidine | C₅H₅BrN₂ | 173.01 | White to yellow solid[1] |
| 5-Bromo-2,4-dichloropyrimidine | C₄HBrCl₂N₂ | 227.88 | - |
| 2-Amino-5-bromopyrimidine | C₄H₄BrN₃ | 174.00 | - |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of brominated pyrimidines lies in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the C-Br bond is highly dependent on its position on the electron-deficient pyrimidine ring.
The general order of reactivity for Suzuki-Miyaura coupling on a dihalogenated pyrimidine ring is C4/C6 > C2 > C5. This preferential reactivity allows for selective and sequential functionalization of polyhalogenated pyrimidines. The carbon at the 5-position is generally the least reactive towards oxidative addition.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While direct comparative yield data under identical conditions for this compound and its isomers is scarce in the literature, data from structurally analogous bromopyridines can provide valuable insights into expected reactivity trends. In general, the reactivity of bromopyridines in Suzuki coupling follows the order: 4-bromo > 2-bromo > 3-bromo.[2]
Comparative Yields in Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid
| Bromopyridine Isomer | Catalyst | Base | Solvent | Approximate Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~75-85%[2] |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~60-70%[2] |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90%[2] |
Note: The data presented is for bromopyridine isomers and serves as an analogy for the expected reactivity trends of bromopyrimidine isomers.
The methyl group at the 5-position of this compound is an electron-donating group, which can subtly influence the electronic properties of the pyrimidine ring and, consequently, the reactivity of the C-Br bond.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible and high-yielding synthetic transformations. Below are representative protocols for the synthesis of a brominated pyrimidine and a subsequent Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol describes the regioselective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF and cool the solution in an ice bath.[3][4]
-
Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF.[4]
-
Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution.[3][4]
-
After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Pour the reaction mixture into water to precipitate a brown solid.[3]
-
Filter the solid and wash it thoroughly with water.[3]
-
Dry the solid and then wash it with 164 ml of acetonitrile.[4]
-
Filter the solid again and dry to obtain 2-amino-5-bromo-4-methylpyridine. A yield of approximately 80% is reported for this procedure.[4]
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromopyrimidine
This generalized protocol can be adapted for the coupling of this compound with various arylboronic acids.
Materials:
-
Bromopyrimidine (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the bromopyrimidine, the desired arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Under the inert atmosphere, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Role in Biological Systems and Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a variety of biological pathways.[5] Pyrimidine derivatives are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
Derivatives of brominated pyrimidines are key components in the synthesis of potent and selective kinase inhibitors. The pyrimidine core often acts as a hinge-binder in the ATP-binding pocket of kinases, while substituents introduced via cross-coupling reactions from the bromo-precursor explore other regions of the active site to enhance potency and selectivity.
Inhibitory Activity of Representative Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) |
| Pyrimido[5,4-b]indol-4-amine | GSK-3β | 1.8 |
| Pyrimido[4,5-b]indol-4-amine | CLK1 | 2.0 |
| 2,4-Diaminopyrimidine | Aurora A | 1.2 |
| 2,4-Diaminopyrimidine | Aurora B | 0.37 |
Note: IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] The data presented is for various pyrimidine derivatives to illustrate the potential of this scaffold.
Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and pathways.
References
A Comparative Guide to the Synthesis of 2-Bromo-5-methylpyrimidine
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Bromo-5-methylpyrimidine is a crucial building block in the creation of a variety of pharmaceutical compounds. This guide provides a comparative analysis of common synthetic methodologies for this compound, offering an objective look at their performance based on experimental data.
Performance Comparison of Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between yield, purity, reaction time, and the cost and safety of the reagents. The following table summarizes the key quantitative data for three prominent methods.
| Parameter | Method 1: From 2-Amino-5-bromopyrimidine | Method 2: From 2-Hydroxy-5-bromopyrimidine | Method 3: From 2-Bromomalonaldehyde |
| Starting Materials | 2-Amino-5-bromopyrimidine, Methyl acetoacetate | 2-Hydroxy-5-bromopyrimidine, Phosphorus oxychloride | 2-Bromomalonaldehyde, Acetamidine hydrochloride |
| Key Steps | Diazotization, Substitution, Cyclization/Decarboxylation | Chlorination, Substitution, Cyclization/Decarboxylation | One-step cyclocondensation |
| Reported Yield | 81.6%[1] | High (Intermediate yield >91%)[2] | 43%[1] |
| Reported Purity | 99.6% (HPLC)[1] | High (Intermediate) | Not specified |
| Reaction Time | Multi-step, >10 hours | Multi-step, >12 hours | 5 hours[1] |
| Key Reagents | Sodium nitrite, Potassium tert-amyl alcohol | Phosphorus oxychloride, Triethylamine | Glacial acetic acid, 3A Molecular sieves |
| Advantages | High yield and purity | High yield for intermediate steps | One-step reaction, simple procedure |
| Disadvantages | Multi-step process | Multi-step process, use of hazardous reagents | Lower reported yield |
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for the synthesis from 2-Amino-5-bromopyrimidine.
Caption: Workflow for the synthesis from 2-Hydroxy-5-bromopyrimidine.
Caption: One-step synthesis from 2-Bromomalonaldehyde.
Experimental Protocols
Below are detailed experimental methodologies for the key synthesis routes.
Method 1: Synthesis from 2-Amino-5-bromopyrimidine
This method involves the conversion of 2-amino-5-bromopyrimidine to a 2-halo-5-bromopyrimidine intermediate, followed by substitution and cyclization. The following is an example protocol for the synthesis via a 2-chloro-5-bromopyrimidine intermediate.
Step 1: Synthesis of 2-Chloro-5-bromopyrimidine This intermediate can be prepared from 2-amino-5-bromopyrimidine via a Sandmeyer reaction, or from 2-hydroxy-5-bromopyrimidine as described in Method 2.
Step 2: Synthesis of this compound
-
Under a nitrogen atmosphere, add methyl acetoacetate (11.6g, 0.1mol) and 2-methyltetrahydrofuran (100mL) to a reaction flask and mix.
-
Cool the mixture to -5°C and add a 40% potassium tert-amyl alcohol/toluene solution (30.3g, 0.11mol) dropwise, maintaining the temperature at -5°C.
-
Stir the reaction for 0.5 hours at 0°C after the addition is complete.
-
Add a solution of 2-chloro-5-bromopyrimidine (19.3g, 0.1mol) in 2-methyltetrahydrofuran (30mL) dropwise.
-
Slowly warm the reaction to room temperature and continue stirring for 2 hours. Monitor the reaction by HPLC until the starting material is less than 0.5%.
-
Quench the reaction with a 40% acetic acid aqueous solution. Separate the organic phase and concentrate it to a non-flowing liquid.
-
Add potassium carbonate (55.3g, 0.4mol) and dimethyl sulfoxide (100mL) and heat to 110°C for 4 hours. Monitor by HPLC until the intermediate residue is less than 3%.
-
Cool to room temperature, add water (100mL), and separate the layers. Extract the aqueous phase with methyl tert-butyl ether.
-
Combine the organic phases, wash three times with sodium bicarbonate solution, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain 2-methyl-5-bromopyrimidine. This process has a reported yield of 81.6% and a purity of 99.6% by HPLC.[1]
Method 2: Synthesis from 2-Hydroxy-5-bromopyrimidine
This route involves the initial conversion of 2-hydroxy-5-bromopyrimidine to a halogenated intermediate, which then follows a similar path to Method 1.
Step 1: Synthesis of 2-Chloro-5-bromopyrimidine
-
Dissolve 2-hydroxy-5-bromopyrimidine and phosphorus oxychloride in an organic solvent such as toluene or xylene.
-
The reaction is carried out in the presence of triethylamine at a temperature of 80-85°C.[1]
-
A similar procedure for the synthesis of 5-bromo-2-fluoropyrimidine from 2-hydroxy-5-bromopyrimidine using a fluorinating agent has been reported with a yield of over 91%.[2]
Step 2: Synthesis of this compound The resulting 2-chloro-5-bromopyrimidine can then be used in Step 2 of Method 1 to produce the final product.
Method 3: One-Step Synthesis from 2-Bromomalonaldehyde
This method provides a more direct route to this compound through a cyclocondensation reaction.[3]
-
To a reaction flask, add 2-bromomalonaldehyde (15g, 0.1 mol) and 150 mL of glacial acetic acid.
-
Add 3A molecular sieves (2g) to the mixture.
-
Heat the mixture to 80°C.
-
Prepare a solution of acetamidine hydrochloride (9.4g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Add the acetamidine solution dropwise to the reaction mixture over 30 minutes at 80°C.
-
After the addition is complete, increase the temperature to 100°C and maintain for 5 hours, monitoring the reaction by HPLC.[3]
-
Cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.
-
Filter the mixture and wash the filter cake with a small amount of ethanol.
-
Transfer the filter cake to a mixture of dichloromethane and 5% aqueous sodium hydroxide solution until all solids dissolve.
-
Separate the organic layer, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. A yield of 43% has been reported for this method.[1]
Concluding Remarks
The choice of synthesis method for this compound will ultimately depend on the specific requirements of the researcher or organization. For applications demanding high purity and yield, the multi-step synthesis starting from 2-amino-5-bromopyrimidine (Method 1) appears to be the most effective, despite its longer reaction time. The one-step synthesis from 2-bromomalonaldehyde (Method 3) offers a significantly simplified and faster procedure, which may be advantageous for rapid library synthesis or when a moderate yield is acceptable. The route from 2-hydroxy-5-bromopyrimidine (Method 2) provides a viable alternative, particularly if the starting material is readily available. Careful consideration of the trade-offs between yield, purity, cost, safety, and operational simplicity is crucial for selecting the optimal synthetic strategy.
References
A Comparative Guide to the HPLC and GC-MS Analysis of 2-Bromo-5-methylpyrimidine
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of pharmaceutical intermediates like 2-Bromo-5-methylpyrimidine is paramount. This heterocyclic compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity, identity, and stability is essential for the quality and safety of the final drug product.
This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the principles of each method, present detailed experimental protocols, and offer comparative data to assist in selecting the most suitable technique for your analytical needs.
Methodology Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the physicochemical properties of the analyte and the specific goals of the analysis, such as routine purity assessment, quantification of impurities, or structural elucidation.[1] this compound is a solid with a reported melting point of 41-43 °C and a boiling point of 95-96 °C at 12.5 mmHg, indicating it is amenable to both HPLC and GC analysis.
Table 1: Feature Comparison of HPLC and GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase, typically based on polarity.[2] | Separation is based on the compound's volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection.[3] |
| Sample Volatility | Not required. Ideal for non-volatile or thermally labile compounds.[4] | The compound must be volatile and thermally stable to be vaporized without decomposition.[1] |
| Derivatization | Generally not required for this compound. | May not be strictly necessary due to its volatility, but could be employed to improve peak shape and thermal stability.[5] |
| Detection | Commonly uses UV-Vis detection. Can be coupled with Mass Spectrometry (LC-MS) for greater specificity.[2] | Mass Spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering high specificity and structural information.[3] |
| Sensitivity | High sensitivity, with detection limits typically in the low µg/mL to ng/mL range.[4] | Excellent sensitivity, often reaching pg/mL levels, especially when using selected ion monitoring (SIM).[1][6] |
| Sample Preparation | Relatively straightforward, often involving dissolving the sample in a suitable solvent and filtering.[4] | Can be more complex if derivatization is needed. Requires a volatile solvent for injection.[7] |
| Analysis Time | Run times can be longer compared to GC, especially with gradient elution for complex mixtures.[4] | Typically offers faster analysis times for volatile compounds.[8] |
| Primary Application | Ideal for purity determination, quantification of the main component and non-volatile impurities, and stability studies.[8][9] | Excellent for identifying and quantifying volatile impurities, residual solvents, and providing unambiguous structural confirmation.[8][10] |
Experimental Protocols
The following protocols are representative and may require optimization for specific instruments and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a standard reversed-phase procedure for similar brominated heterocyclic compounds.[9][11]
1. Instrumentation & Conditions:
-
System: HPLC with a UV detector.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid (for improved peak shape).
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: Determined by UV scan of this compound (typically around 254-270 nm).[9][11]
-
Injection Volume: 10 µL.[9]
-
Run Time: 10 minutes.[11]
2. Sample Preparation:
-
Diluent: Mobile phase (Acetonitrile/Water, 60:40 v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.[11]
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the analysis of volatile and semi-volatile compounds.[5]
1. Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.[5]
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector: Split/splitless inlet at 250 °C with a split ratio of 20:1.[5]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 40 to 400.
2. Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Solution: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 100 µg/mL.
Data Presentation
The following table summarizes expected quantitative results from the analysis of this compound by HPLC and GC-MS.
Table 2: Comparative Analytical Data
| Parameter | HPLC | GC-MS |
| Expected Retention Time | ~4.5 min | ~7.8 min |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Key Mass Spectral Data (m/z) | N/A (UV Detection) | Molecular Ion: 172/174 (M/M+2, characteristic 1:1 bromine isotopic pattern). Key Fragments: 93 (loss of Br), 66. |
Note: The molecular formula for this compound is C5H5BrN2, with a monoisotopic mass of approximately 171.96 Da.[12] The mass spectrum will show a distinctive isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.[5]
Visualizing the Analytical Workflow
Diagrams created using Graphviz help to visualize the logical flow of each analytical process.
Caption: A general workflow for the HPLC analysis of this compound.
Caption: A general workflow for the GC-MS analysis of this compound.
Conclusion and Recommendations
Both HPLC and GC-MS are highly capable techniques for the analysis of this compound, each with its own set of advantages.
-
HPLC is the recommended method for routine quality control, including purity assessment and stability-indicating assays.[3] Its primary benefits are the simplicity of sample preparation (no derivatization required) and its robustness for quantifying the main component and any non-volatile or thermally sensitive impurities.[4]
-
GC-MS excels in the identification and quantification of volatile and semi-volatile impurities.[8] Its major strength is the high degree of certainty it provides in structural confirmation through mass spectral fragmentation patterns and library matching.[3] It is the superior choice when unambiguous identification of unknown trace impurities is the primary objective.
Ultimately, the choice between HPLC and GC-MS should be guided by the specific analytical question at hand. For comprehensive characterization of this compound, employing both techniques can provide a complete profile of the compound and its potential impurities.
References
- 1. amptechfl.com [amptechfl.com]
- 2. researchgate.net [researchgate.net]
- 3. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. thermoscientific.fr [thermoscientific.fr]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C5H5BrN2 | CID 45789625 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-methylpyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 2-Bromo-5-methylpyrimidine, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and meeting regulatory standards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized below.
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed.[1][2] | Do not eat, drink or smoke when using this product.[1][2] |
| H315 | Causes skin irritation.[1][2][3] | Wash hands and face thoroughly after handling. Wear protective gloves.[1][2][3] |
| H319 | Causes serious eye irritation.[1][2][3] | Wear eye protection/face protection.[1][2][3] |
| H335 | May cause respiratory irritation.[1][2] | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1][2] |
Personal Protective Equipment (PPE): When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[4] |
| Protective Clothing | Laboratory coat. |
| Respiratory Protection | In cases of potential dust generation, a NIOSH-approved N95 dust mask is recommended.[4][5] |
Experimental Protocol: Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is applicable to the pure compound and any materials grossly contaminated with it.
1.0 Waste Identification and Segregation
-
1.1 Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste.
-
1.2 Segregate from Incompatibles: Store waste containing this compound separately from incompatible materials, such as strong oxidizing agents, to prevent adverse reactions.[2]
2.0 Waste Collection and Container Management
-
2.1 Designate a Waste Container: Use a specific, labeled hazardous waste container for this compound waste. The container must be:
-
Made of a compatible material (e.g., polyethylene).
-
In good condition with a secure, sealable lid.
-
Clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
2.2 Waste Collection:
-
Carefully transfer the chemical waste into the designated container, minimizing the generation of dust.
-
Place any contaminated disposable materials, such as weighing paper or contaminated gloves, into the same container.
-
3.0 Waste Accumulation and Storage
-
3.1 Secure Containment: Keep the waste container securely closed at all times, except when adding waste.
-
3.2 Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and situated away from general lab activities. The storage area should be cool and well-ventilated.[1][2]
4.0 Final Disposal
-
4.1 Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[3][6] This product should not be allowed to enter the environment, drains, waterways, or soil.[3]
-
4.2 Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.[6]
-
4.3 Professional Disposal Methods: Disposal of unused product must be undertaken by qualified personnel.[3] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3]
-
4.4 Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
Disposal Workflow
The following diagram illustrates the key steps and decision points in the disposal process for this compound.
References
Essential Safety and Operational Guide for 2-Bromo-5-methylpyrimidine
This guide provides critical safety and logistical information for handling 2-Bromo-5-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
| Hazard Statement | GHS Classification | Pictogram |
| H302: Harmful if swallowed[1][2] | Acute toxicity, oral (Category 4) |
|
| H315: Causes skin irritation[1][2][3] | Skin corrosion/irritation (Category 2) |
|
| H319: Causes serious eye irritation[1][2][3] | Serious eye damage/eye irritation (Category 2A) |
|
| H335: May cause respiratory irritation[1][2] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
|
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risks.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is required when there is a splash hazard.[3][4][5] | To protect against splashes and vapors that can cause serious eye irritation.[2][5] |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile rubber, inspected prior to use.[2][4] | To prevent skin contact, which can be harmful and cause irritation.[2] |
| Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[2][4] Long pants and closed-toe, closed-heel shoes are required.[6] | To protect against accidental skin contact and contamination of personal clothing.[4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[2][4] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4][5] | To prevent inhalation of harmful dust, vapors, or mists.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2][4]
-
Verify that the designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary materials and equipment before handling the chemical.
-
Confirm that all required PPE is available and in good condition.
2. Handling:
-
Wear the appropriate PPE as specified in the table above.
-
Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[2][4]
-
Avoid direct contact with skin and eyes.[5]
-
Ground and secure containers when transferring the product to prevent static discharge.[2]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[2][5]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be laundered before reuse.[2][5]
Emergency and First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2][5] |
| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][5] |
| Ingestion | Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2][5] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container. The label must include "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Do not dispose of the chemical down the drain or in regular trash.[7]
2. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
Keep the waste container securely closed and store it separately from incompatible materials, such as strong oxidizing agents.[5][7]
3. Disposal Procedure:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Maintain accurate records of the amount of waste generated and the date of disposal.[7]
Workflow for Handling and Disposal
References
- 1. This compound | C5H5BrN2 | CID 45789625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
